molecular formula C17H20O5 B1164241 8alpha-Acetoxyarglabin CAS No. 126829-70-7

8alpha-Acetoxyarglabin

Cat. No. B1164241
CAS RN: 126829-70-7
M. Wt: 304.34 g/mol
InChI Key:
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Description

8alpha-Acetoxyarglabin is a type of compound known as sesquiterpenoids . It has a molecular formula of C17H20O5 and a molecular weight of 304.34 g/mol . This compound is derived from the aerial parts of Artemisia Myriantha Wall.Ex Bess . It is a powder in physical form .


Physical And Chemical Properties Analysis

8alpha-Acetoxyarglabin is a powder in physical form . It has a molecular weight of 304.34 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Abietane Diterpenoids Research

  • A study focused on abietane diterpenoids, similar in structure to 8alpha-Acetoxyarglabin, found in the cones of Larix kaempferi. These compounds demonstrated inhibitory effects on Epstein-Barr virus activation, suggesting potential antitumor properties (Ohtsu et al., 2001).

Sesquiterpene Lactones Studies

  • Research on sesquiterpene lactones from Centaurea spinosa revealed their antibacterial and cytotoxic activities. These findings highlight the potential of such compounds in therapeutic applications (Saroglou et al., 2005).

Diterpenoids from Eragrostis Viscosa

  • Labdanes with a similar structure to 8alpha-Acetoxyarglabin, extracted from Eragrostis viscosa, showed moderate activity against the snail Biomphalaria glabrata, indicating potential use in pest control or as bioactive agents (Sebastião et al., 2010).

Defensive Chemistry of Senecio Miser

  • Compounds from Senecio miser, including eremophilanolides, showed strong insect antifeedant properties. This supports their role in plant defense and potential applications in agricultural pest management (Reina et al., 2001).

COX Inhibition by Labdane Diterpenes

  • New labdane diterpenes from Crassocephalum mannii exhibited selective inhibitory activity against cyclooxygenases (COX-1 and COX-2). This suggests potential applications in anti-inflammatory drug development (Hegazy et al., 2008).

Triterpene Acids and Anti-tumor Promoting Effects

  • Triterpene acids from Poria cocos displayed anti-tumor-promoting effects. This suggests their potential use in cancer prevention or therapy (Akihisa et al., 2007).

properties

IUPAC Name

[(1R,3S,5S,6R,10S,11R)-3,12-dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-8-5-6-17-13(8)14-12(9(2)15(19)21-14)11(20-10(3)18)7-16(17,4)22-17/h5,11-14H,2,6-7H2,1,3-4H3/t11-,12+,13+,14-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDIWDKHXGYAMS-URCHBCGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23C1C4C(C(CC2(O3)C)OC(=O)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H]([C@H](C[C@@]2(O3)C)OC(=O)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8alpha-Acetoxyarglabin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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